6-Cyclopropyl-2-hydroxynicotinonitrile
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Overview
Description
6-Cyclopropyl-2-hydroxynicotinonitrile is a chemical compound with the molecular formula C9H8N2O. It is a versatile small molecule scaffold that has gained attention in scientific research due to its potential therapeutic and industrial applications .
Preparation Methods
The synthesis of 6-Cyclopropyl-2-hydroxynicotinonitrile involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
6-Cyclopropyl-2-hydroxynicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents under specific conditions.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Scientific Research Applications
6-Cyclopropyl-2-hydroxynicotinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Medicine: It is being investigated for its therapeutic properties and potential use in treating various diseases.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-hydroxynicotinonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
6-Cyclopropyl-2-hydroxynicotinonitrile can be compared with other similar compounds, such as:
2-Hydroxynicotinonitrile: Lacks the cyclopropyl group, which may affect its reactivity and applications.
6-Cyclopropyl-2-aminonicotinonitrile: Contains an amino group instead of a hydroxyl group, leading to different chemical properties and uses.
6-Cyclopropyl-2-methoxynicotinonitrile: Has a methoxy group, which can influence its chemical behavior and potential applications. The uniqueness of this compound lies in its specific functional groups and structural features, which contribute to its distinct chemical properties and wide range of applications.
Properties
IUPAC Name |
6-cyclopropyl-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-5-7-3-4-8(6-1-2-6)11-9(7)12/h3-4,6H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYXOZOSMCJKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C(=O)N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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